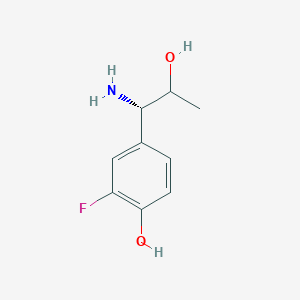
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyran ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with a tetrahydropyran derivative under specific conditions. For example, the reaction might involve the use of lithium aluminum hydride (LiAlH4) as a reducing agent in a tetrahydrofuran (THF) solvent at low temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine or tetrahydropyran rings.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.
Applications De Recherche Scientifique
4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Chloropyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
6-[(3S,4S)-4-Methyl-1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidine scaffold.
Uniqueness
The presence of the trifluoromethyl group in 4-(6-(Trifluoromethyl)pyridin-3-YL)tetrahydro-2H-pyran-4-carbonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C12H11F3N2O |
|---|---|
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
4-[6-(trifluoromethyl)pyridin-3-yl]oxane-4-carbonitrile |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-2-1-9(7-17-10)11(8-16)3-5-18-6-4-11/h1-2,7H,3-6H2 |
Clé InChI |
OWOKAAKHWSYLRI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C#N)C2=CN=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


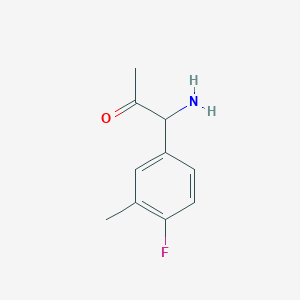
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13046190.png)
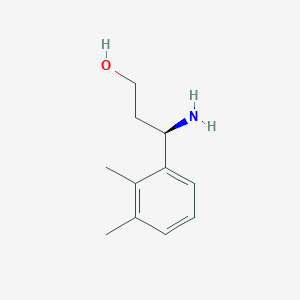

![3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
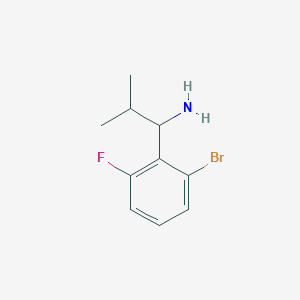
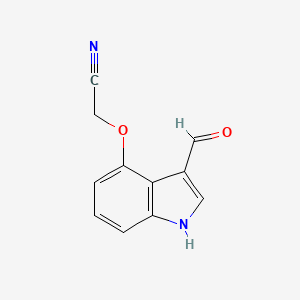



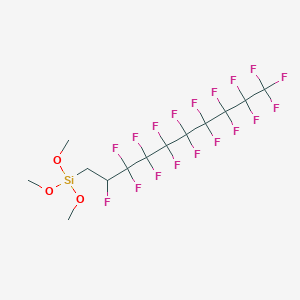
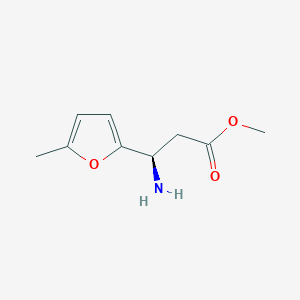
![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
